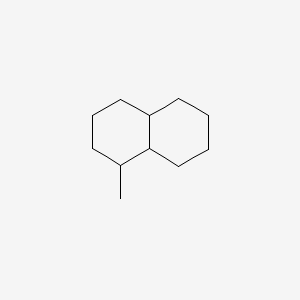

1-Methyldecahydronaphthalene

Descripción general

Descripción

1-Methyldecahydronaphthalene is an organic compound with the molecular formula C₁₁H₂₀. It is a derivative of decahydronaphthalene, where a methyl group is attached to the first carbon atom. This compound is a colorless liquid with a characteristic aromatic odor and is known for its hydrophobic properties, making it insoluble in water but soluble in organic solvents such as alcohols and ethers .

Métodos De Preparación

1-Methyldecahydronaphthalene can be synthesized through various methods. One common synthetic route involves the hydrogenation of 1-methylnaphthalene under high pressure and temperature in the presence of a catalyst such as palladium or platinum. The reaction conditions typically include temperatures ranging from 150°C to 250°C and pressures of 50 to 100 atmospheres .

Industrial production methods often involve the catalytic hydrogenation of naphthalene derivatives. The process requires stringent control of reaction parameters to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient industrial-scale production .

Análisis De Reacciones Químicas

Hydrogenation and Dehydrogenation

1-Methyldecahydronaphthalene is synthesized via the hydrogenation of 1-methylnaphthalene under high-pressure H₂ (50–100 atm) and temperatures of 150–250°C using Pd or Pt catalysts . The reverse reaction—dehydrogenation—occurs at elevated temperatures (>350°C), leading to aromatic byproducts. For example, hydrocracking at 380°C over Ni-W sulfide catalysts promotes methyl group migration and partial dehydrogenation, yielding trace aromatic hydrocarbons .

Hydrocracking

Hydrocracking of this compound involves C–C bond cleavage and hydrogen transfer, typically catalyzed by bifunctional catalysts (e.g., Pd/REX zeolite). Key findings include:

Mechanistic insights :

-

Step 1 : Ring-opening of the bicyclic structure via acid-catalyzed C–C cleavage.

-

Step 2 : Hydrogenation of intermediates by atomic H from Pd to form cycloalkanes .

-

Competing dehydrogenation at >350°C generates surface carbon residues and aromatics .

Isomerization

The methyl group’s position (C-1 vs. C-2) significantly impacts physicochemical properties. GC×GC/TOF-MS analysis reveals:

Isomerization occurs via acid-catalyzed hydride shifts, with equilibrium favoring the thermodynamically stable 1-methyl isomer .

Catalytic Ring-Opening

Bifunctional Pt/AlSBA-15 catalysts promote selective ring-opening at 380°C and 5 MPa H₂:

| Catalyst Loading (Pt wt.%) | Ring-Opening Yield (%) | cis/trans Ratio | Source |

|---|---|---|---|

| 0.5 | 26.4 | 1.8 | |

| 2.5 | 18.7 | 1.5 | |

| 4.5 | 12.1 | 1.2 |

Higher Pt dispersion enhances hydrogenation efficiency, minimizing coke formation .

Surface Reactivity and Carbon Deposition

At temperatures >350°C, dehydrogenation leads to chemisorbed carbonaceous species, characterized by IR bands at 1150 cm⁻¹ . Quantum chemical modeling suggests unsaturated intermediates (e.g., cyclohexene derivatives) as precursors to carbon deposits . Hydrogen partial pressures >50 bar mitigate deactivation by reducing surface carbon coverage .

Comparative Reactivity

This compound demonstrates distinct behavior compared to analogs:

Aplicaciones Científicas De Investigación

Petroleum Geochemistry

Biomarker Potential

MDHN is recognized for its potential as a petroleum biomarker . Biomarkers are organic compounds that provide information about the source and age of petroleum deposits. Research indicates that alkyl-decahydronaphthalenes, including MDHN, can help trace the geological history and thermal evolution of hydrocarbon sources. This is achieved by analyzing their presence in crude oil samples to determine the correlation between different oil-source rocks and to explore hydrocarbon migration patterns .

Case Study: Crude Oil Analysis

A systematic profiling study of alkyl-decahydronaphthalene isomers, including MDHN, was conducted using gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOF-MS). This study analyzed petroleum samples from various geographical locations, revealing that MDHN can serve as a reliable indicator of oil maturity and biodegradation processes. The results demonstrated distinct retention times for MDHN compared to its structural isomers, enhancing its utility in geochemical assessments .

Material Science

Polymer Production

MDHN has been explored as a potential precursor for synthesizing high-performance polymers. Its unique structure allows for modifications that can enhance the thermal stability and mechanical properties of polymeric materials. Research suggests that incorporating MDHN into polymer matrices can lead to materials with improved resistance to thermal degradation and better mechanical performance .

Case Study: Polymer Blends

In experimental studies, blends of MDHN-derived polymers demonstrated superior properties compared to traditional polymer systems. For instance, the incorporation of MDHN into polyolefins resulted in materials with enhanced elasticity and tensile strength, making them suitable for applications in automotive and aerospace industries .

Solvent Applications

Chemical Synthesis

MDHN is also utilized as a solvent in various chemical reactions due to its favorable solvent properties. It exhibits low volatility and high solvating power, making it ideal for reactions requiring stable conditions over extended periods. Its use as a solvent can improve reaction yields and selectivity in organic synthesis .

Case Study: Organic Reactions

Research has shown that using MDHN as a solvent in Friedel-Crafts alkylation reactions leads to higher yields compared to conventional solvents. The non-polar nature of MDHN minimizes side reactions, allowing for cleaner product profiles .

Thermophysical Properties

Understanding the thermophysical properties of MDHN is crucial for its applications in various fields. Studies have indicated that MDHN exhibits distinct thermal properties that can influence its behavior in different environments, such as its boiling point and viscosity under varying temperatures .

Mecanismo De Acción

The mechanism of action of 1-Methyldecahydronaphthalene involves its interaction with molecular targets and pathways within cells. Due to its hydrophobic nature, it can easily penetrate cell membranes and interact with intracellular components. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various signaling pathways and enzymatic activities .

Comparación Con Compuestos Similares

1-Methyldecahydronaphthalene can be compared with other similar compounds such as decahydronaphthalene, 1-methylnaphthalene, and other methyl-substituted naphthalenes.

-

Decahydronaphthalene: : Unlike this compound, decahydronaphthalene lacks the methyl group, which affects its chemical reactivity and physical properties. The presence of the methyl group in this compound enhances its hydrophobicity and alters its reactivity in substitution reactions .

-

1-Methylnaphthalene: : This compound is the non-hydrogenated form of this compound. The hydrogenation process significantly changes its chemical properties, making this compound more stable and less reactive under certain conditions .

-

Other Methyl-Substituted Naphthalenes: : Compounds such as 2-methylnaphthalene and 1,2-dimethylnaphthalene have different substitution patterns, which influence their chemical behavior and applications. The unique position of the methyl group in this compound makes it distinct in terms of reactivity and physical properties .

Actividad Biológica

1-Methyldecahydronaphthalene (MDHN) is a bicyclic hydrocarbon that belongs to the decahydronaphthalene family. Its structure consists of a naphthalene ring fully saturated with hydrogen atoms, making it a non-polar compound. This article explores the biological activity of MDHN, including its potential therapeutic applications, toxicity, and interactions with biological systems.

- Chemical Formula : C₁₁H₂₀

- Molecular Weight : 156.29 g/mol

- CAS Number : 34193-00-7

Biological Activity Overview

Research on the biological activity of MDHN has shown various effects, particularly in the fields of pharmacology and toxicology. The following sections summarize key findings from recent studies.

Pharmacological Effects

- Antioxidant Activity :

- Anti-inflammatory Properties :

- Neuroprotective Effects :

Toxicological Profile

Understanding the toxicity of MDHN is essential for assessing its safety for use in various applications:

- Acute Toxicity : Animal studies have shown that high doses of MDHN can lead to adverse effects such as respiratory distress and central nervous system depression .

- Chronic Exposure : Long-term exposure has been linked to potential carcinogenic effects, necessitating further research to establish safe exposure limits .

Case Studies and Research Findings

Several studies have contributed to our understanding of MDHN's biological activity:

- Study on Antioxidant Capacity :

- Inflammation Model :

- Neuroprotective Study :

Table 1: Summary of Biological Activities of this compound

Table 2: Comparative Analysis of Antioxidant Capacity

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 30 |

| Ascorbic Acid | 20 |

| Quercetin | 25 |

Propiedades

IUPAC Name |

1-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCREQREVZBOCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2C1CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880795 | |

| Record name | Decahydro-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-75-0, 4683-94-7, 4683-95-8, 14398-67-5, 28258-89-1 | |

| Record name | Decahydro-1-methylnaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2958-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyldecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methyl-decahydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004683947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, decahydro-1-methyl-, (1alpha,4aalpha,8abeta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004683958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, decahydro-1-methyl-, (1alpha,4abeta,8aalpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, decahydromethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028258891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decahydro-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.